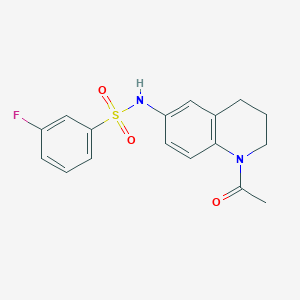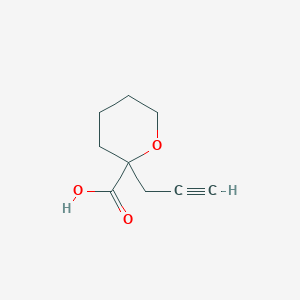
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a chemical compound with the CAS Number: 1934399-31-1 . It has a molecular weight of 168.19 . The IUPAC name for this compound is 2-(prop-2-yn-1-yl)tetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Propargylglycine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine has been used as a plant growth regulator and may have potential as a natural herbicide. In material science, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine has been used as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
Propargylglycine is a competitive inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. By inhibiting GABA transaminase, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and potential neuroprotective effects.
Biochemical and Physiological Effects:
Propargylglycine has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Propargylglycine has also been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Propargylglycine has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and has a long shelf life. However, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine is relatively expensive compared to other amino acids and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine. One area of interest is the development of new drugs based on the structure of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine. Another area of interest is the investigation of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine as a potential natural herbicide. Additionally, further research is needed to fully understand the mechanism of action of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine and its potential applications in the treatment of neurodegenerative diseases, inflammatory diseases, and oxidative stress-related diseases.
Synthesemethoden
Propargylglycine can be synthesized through various methods, including the reaction of propargyl bromide with glycine in the presence of a base, or through the reaction of propargylamine with diethyl oxalate followed by hydrolysis. However, the most commonly used method involves the reaction of propargyl bromide with glycine ethyl ester hydrochloride in the presence of a base. This method yields a high purity product and is relatively easy to perform.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-prop-2-ynyloxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLTXJOTRVNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1934399-31-1 |
Source


|
| Record name | 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
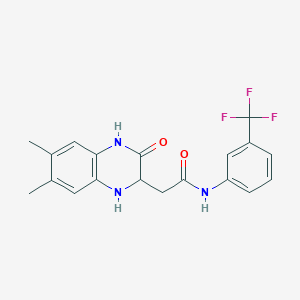
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)
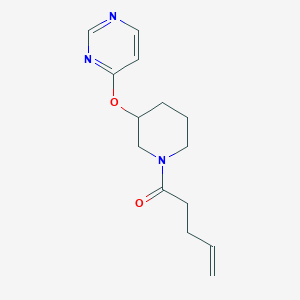
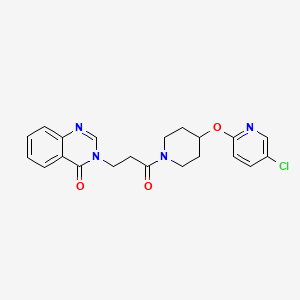
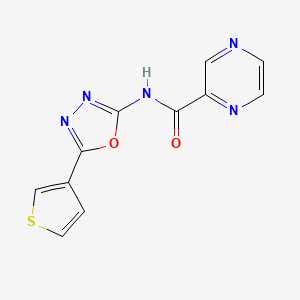
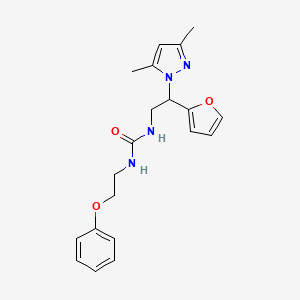
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
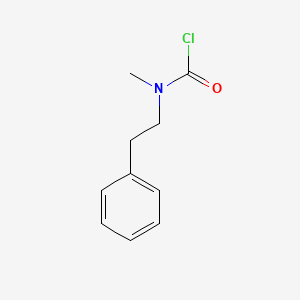
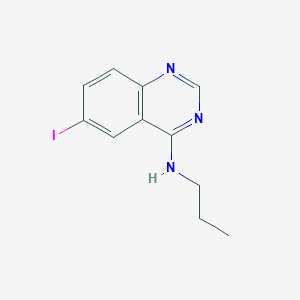
![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
